(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Description

Chemical Structure and Nomenclature

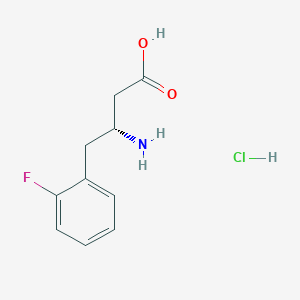

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride possesses a well-defined molecular structure characterized by the chemical formula C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 grams per mole. The compound is officially catalogued under the Chemical Abstracts Service number 331763-62-3, establishing its unique identity within chemical databases and research literature. The structural framework consists of a four-carbon butanoic acid chain featuring an amino group positioned at the third carbon and a 2-fluorophenyl substituent attached to the fourth carbon, with the entire molecule existing as a hydrochloride salt to enhance stability and solubility characteristics.

The stereochemical designation of the R-configuration at the third carbon atom represents a crucial aspect of this compound's identity, as this chiral center determines the spatial arrangement of functional groups and consequently influences biological activity and molecular recognition properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being (3R)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride. Alternative nomenclature systems have been employed in various research contexts, including designations such as 2-Fluoro-D-β-homophenylalanine hydrochloride and H-D-β-HoPhe(2-F)-OH·HCl, reflecting its relationship to homophenylalanine derivatives.

Table 1: Structural and Physical Properties of this compound

The molecular architecture incorporates several distinctive structural elements that contribute to its chemical behavior and potential applications. The 2-fluorophenyl moiety introduces both electronic and steric effects that can influence binding interactions with biological targets, while the fluorine substitution pattern specifically at the ortho position relative to the benzyl carbon creates unique spatial constraints. The amino acid backbone maintains the essential characteristics required for protein interactions while the β-homophenylalanine framework extends the chain length compared to natural phenylalanine, potentially allowing access to different binding sites or conformational states in target proteins.

Historical Context and Discovery

The development of this compound emerged from the broader research efforts focused on fluorinated amino acid derivatives and their applications in pharmaceutical chemistry. The compound represents part of a systematic exploration of β-homophenylalanine derivatives that gained prominence in the early 2000s through research into dipeptidyl peptidase IV inhibitors for diabetes treatment. In 2004, significant research was published demonstrating the potential of β-homophenylalanine based compounds as potent and selective enzyme inhibitors, with particular emphasis on the importance of fluorine substitution patterns for enhancing biological activity.

The historical development of this specific compound can be traced to the recognition that fluorinated phenylalanine derivatives possessed unique properties that distinguished them from their non-fluorinated counterparts. Research conducted by pharmaceutical teams at major companies, including Merck & Co., established the foundation for understanding how fluorine substitution, particularly at the 2-position of the phenyl ring, could dramatically influence the potency and selectivity of enzyme inhibitors. The discovery that fluorine introduction was crucial for the potency of this series led to extensive structure-activity relationship studies that ultimately identified compounds such as this compound as valuable research tools and potential pharmaceutical intermediates.

The synthesis methodologies for producing this compound evolved alongside the growing understanding of its importance. Early synthetic approaches were reported in patent literature from the mid-2000s, with various research groups developing improved methods for stereoselective synthesis of the R-enantiomer. The compound gained additional research attention as part of broader investigations into homophenylalanine biosynthesis, with studies identifying enzymatic pathways capable of producing related structures from natural amino acid precursors. This biological context provided additional validation for the relevance of such compounds in medicinal chemistry applications.

Research Significance in Organic and Pharmaceutical Chemistry

This compound has established considerable significance within organic and pharmaceutical chemistry research communities due to its unique structural features and demonstrated utility in various applications. The compound serves as a critical building block in the synthesis of complex pharmaceutical targets, particularly those requiring precise stereochemical control and specific molecular recognition properties. Its importance stems from the combination of the chiral amino acid framework with the strategic placement of fluorine, which introduces both electronic and steric effects that can be leveraged to enhance binding affinity and selectivity in biological systems.

In pharmaceutical chemistry research, this compound has particular relevance to the development of enzyme inhibitors, especially those targeting peptidases and related enzymes involved in metabolic processes. The β-homophenylalanine structure provides an extended reach compared to natural amino acids, potentially allowing access to binding sites that are not readily accessible to standard amino acid derivatives. Research has demonstrated that compounds incorporating this structural motif can exhibit enhanced potency and selectivity profiles compared to their shorter-chain analogs, making them valuable templates for drug discovery efforts.

Table 2: Research Applications of this compound

The compound's research significance extends to the field of fluorinated amino acid chemistry, where it serves as an important example of how strategic fluorine incorporation can modulate biological activity. The 2-fluorophenyl substitution pattern has been shown to influence both the electronic properties of the aromatic system and the overall conformational preferences of the molecule. This makes the compound valuable for structure-activity relationship studies aimed at understanding the molecular basis of biological activity in related series of compounds.

Recent advances in synthetic methodology have further enhanced the research utility of this compound by providing more efficient and scalable approaches to its preparation. Flow chemistry techniques have been developed for the synthesis of fluorinated amino acids, including derivatives related to this compound, enabling larger scale production for research applications. These methodological improvements have made the compound more accessible to research groups working on diverse projects ranging from fundamental studies of protein-ligand interactions to the development of novel therapeutic agents.

Properties

IUPAC Name |

(3R)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZLHARRLTFJX-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661576 | |

| Record name | (3R)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-62-3 | |

| Record name | (3R)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation of Fluorophenyl-Substituted Precursors

One of the most common and effective synthetic routes involves the asymmetric hydrogenation of fluorophenyl-substituted α,β-unsaturated carboxylic acid precursors. This method uses chiral catalysts, typically rhodium or ruthenium complexes, to induce stereoselectivity.

- Reaction Conditions:

- Catalyst: Chiral Rh or Ru complexes

- Hydrogen pressure: Elevated (varies depending on catalyst)

- Temperature: Moderate to elevated

- Solvent: Typically organic solvents compatible with hydrogenation

- Outcome:

- High enantioselectivity toward the (R)-enantiomer

- Good yields with controlled stereochemistry

- Purification:

- Crystallization or chromatographic techniques to achieve high purity and enantiomeric excess

This approach is scalable and adaptable for industrial processes, especially when combined with continuous flow reactors to optimize reaction parameters and throughput.

Boc-Protected Intermediate Synthesis and Hydrolysis

Another preparation route involves the synthesis of Boc-protected (tert-butoxycarbonyl) intermediates of (R)-3-amino-4-(2-fluorophenyl)butanoic acid, followed by deprotection to yield the free amino acid hydrochloride salt.

-

- Reaction of a fluorophenyl-substituted precursor (compound I) with an amine source (compound II) in the presence of an inorganic base.

- Use of an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether) to facilitate phase separation and impurity control.

- Reaction conditions typically maintained at 0-40 °C for 4-18 hours, with an optimal temperature around 20 °C and reaction time of approximately 10 hours.

- Molar ratios:

- Compound I to compound II: 1:1 to 1:2

- Compound I to inorganic base: 1:1 to 1:2.2

- The inorganic base is selected from sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate, with sodium hydroxide preferred.

-

- High purity and yield of Boc-protected intermediate

- Controlled formation of condensation impurities

- Simple and stable process suitable for industrial scale

- Short reaction time and convenient operation

-

- Removal of Boc group under acidic conditions to yield (R)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride

This method has been validated for industrial production due to its reproducibility and efficiency.

Coupling Reactions for Derivative Synthesis

In some processes, especially when preparing derivatives or related compounds, the (R)-3-amino-4-(2-fluorophenyl)butanoic acid is synthesized via coupling reactions involving protected amino acid intermediates and other heterocyclic compounds.

- Typical Procedure:

- Reacting a Boc-protected amino acid derivative with a heterocyclic amine hydrochloride in the presence of coupling reagents, bases, and condensing agents.

- Solvents and reaction conditions are optimized to maximize yield and purity.

- This method is particularly useful for synthesizing complex pharmaceutical intermediates.

While this process is more specialized, it demonstrates the versatility of the amino acid intermediate in synthetic organic chemistry.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Industrial Suitability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh or Ru catalysts | Elevated H2 pressure, moderate temp | High enantioselectivity, scalable | High (continuous flow reactors) |

| Boc-Protected Intermediate Synthesis | Compound I & II, inorganic base (NaOH) | 0-40 °C, 4-18 h, organic solvent phase | High purity, controlled impurities | High (stable, simple, short reaction) |

| Coupling Reactions | Boc-protected amino acid, coupling agents | Optimized solvent and base conditions | Versatile for derivatives synthesis | Moderate (specialized applications) |

Research Findings and Process Optimization

- The Boc-protected intermediate synthesis method emphasizes controlling condensation impurities by selecting appropriate organic solvents immiscible with water, such as toluene, which improves phase separation and product purity.

- Reaction temperature and time are critical parameters; maintaining 20 °C for about 10 hours yields optimal purity and conversion.

- The molar ratios of reactants and bases are fine-tuned to minimize side reactions and maximize yield.

- Asymmetric hydrogenation methods benefit from advances in chiral catalyst design, improving enantioselectivity and process economics.

- Industrial methods increasingly adopt continuous flow technologies to enhance reproducibility, safety, and scalability.

Mechanism of Action

The mechanism by which ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites. The compound may modulate pathways involved in neurotransmission or enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride and its analogues:

*Inferred from para-fluoro analogue ; †Calculated based on Cl atomic mass; ‡Approximated for sulfur inclusion.

Key Observations:

- Substituent Position : Ortho-fluorine (target compound) may reduce binding affinity compared to para-substituted analogues due to steric interference with planar receptor interactions .

- Electron-Withdrawing Groups: The 4-cyano derivative (C≡N) increases polarity, likely reducing blood-brain barrier permeability compared to fluorine-substituted compounds .

Pharmacological Implications

- Ortho-Fluorine Effects : The ortho-fluorine in the target compound may hinder rotational freedom of the phenyl ring, impacting interactions with enzymes or receptors requiring planar aromatic stacking (e.g., GABA analogs) .

- Chlorine vs. Fluorine : Dichlorophenyl analogues () show higher lipophilicity, which could enhance tissue retention but raise toxicity risks compared to fluorine’s favorable safety profile .

Biological Activity

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its molecular formula is C10H13ClFNO2, with a molecular weight of approximately 233.67 g/mol. This compound exhibits notable biological activities, particularly as a neurotransmitter modulator and a precursor for drugs targeting dipeptidyl peptidase-4 (DPP-4), which is crucial in glucose metabolism.

Chemical Structure and Properties

The compound features an amino group, a carboxylic acid, and a fluorinated aromatic ring. These structural elements contribute to its unique chemical properties and biological activities:

- Amino Group : Involved in receptor interactions.

- Carboxylic Acid : Essential for biological activity and solubility.

- Fluorinated Aromatic Ring : Enhances lipophilicity, aiding in membrane permeability.

Neurotransmitter Modulation

This compound has been studied for its potential role in modulating neurotransmitter systems. Its structural similarity to neurotransmitters allows it to interact with various receptors and transporters, influencing synaptic transmission. This interaction is critical for understanding its pharmacological profile and potential therapeutic uses in treating conditions such as anxiety and depression.

Dipeptidyl Peptidase-4 Inhibition

The compound serves as a precursor for DPP-4 inhibitors, which are used in managing type II diabetes mellitus. DPP-4 plays a vital role in glucose metabolism by degrading incretin hormones that regulate insulin secretion. Inhibiting this enzyme can lead to improved glycemic control. Clinical studies have shown that derivatives of this compound exhibit hypoglycemic effects when incorporated into therapeutic agents like sitagliptin.

The exact mechanism of action of this compound remains largely unexplored. However, it is believed to interact with specific molecular targets involved in neurotransmission and glucose metabolism:

- Neurotransmitter Interaction : Potential binding to receptors or enzymes involved in neurotransmission pathways.

- DPP-4 Interaction : Competitive inhibition of the DPP-4 enzyme, leading to increased levels of incretin hormones.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride | Enantiomer of (R)-isomer | Different biological activity due to chirality |

| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | Similar backbone but different fluorine position | Potentially different receptor interactions |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | Multiple fluorine substitutions | Enhanced lipophilicity and altered pharmacodynamics |

| (S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride | Heavily fluorinated aromatic ring | Increased potency due to multiple fluorine atoms |

Case Studies and Research Findings

- Neurotransmitter Modulation : A study indicated that this compound could influence neurotransmitter systems, suggesting its potential application in treating neurological disorders.

- DPP-4 Inhibition : Clinical trials involving derivatives of this compound demonstrated significant improvements in glycemic control among patients with type II diabetes, showcasing its therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : Approximately 199.21 g/mol

- Structure : The compound consists of an amino group, a carboxylic acid group, and a fluorophenyl ring, contributing to its chiral nature and biological activity.

Pharmaceutical Development

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is primarily recognized as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are essential in managing type II diabetes mellitus. Notably, it plays a crucial role in the synthesis of sitagliptin, the first DPP-4 inhibitor approved by the FDA.

- Mechanism of Action : The compound interacts with DPP-4 enzymes, modulating glucose metabolism and helping to lower blood sugar levels. Its derivatives have shown hypoglycemic effects without significant adverse reactions in clinical settings.

Synthesis of Chiral Intermediates

The compound serves as a valuable building block for synthesizing other chiral compounds. Its unique structure allows it to participate in asymmetric catalysis, enhancing the efficiency of chemical reactions that produce enantiomerically pure products.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes due to its structural similarity to natural substrates. This characteristic makes it a candidate for further studies aimed at developing new therapeutic agents targeting various diseases .

Synthetic Chemistry

The compound is utilized in synthetic and analytical chemistry applications. Its ability to act as a ligand in asymmetric catalysis makes it valuable for producing complex organic molecules with high specificity .

Material Science

In addition to its pharmaceutical applications, this compound is explored for developing new materials with specific electronic properties. This aspect opens avenues for research in organic electronics and advanced materials .

Case Studies

-

Clinical Trials on DPP-4 Inhibitors :

Clinical studies have demonstrated the efficacy of sitagliptin, derived from this compound, in lowering blood glucose levels in patients with type II diabetes. These studies report favorable outcomes regarding safety and tolerability compared to other diabetes treatments . -

Synthesis Efficiency :

Research on the synthesis methods for this compound indicates that using continuous flow reactors improves yield and purity while reducing production costs. This advancement is significant for industrial applications where scalability is crucial .

Q & A

Q. What are the recommended synthetic routes for (R)-3-amino-4-(2-fluorophenyl)butanoic acid hydrochloride, and how is enantiomeric purity ensured?

The compound is typically synthesized via chiral pool synthesis or asymmetric hydrogenation. For example, Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) are used to preserve stereochemistry during synthesis . Enantiomeric purity (≥99%) is validated using chiral HPLC and specific rotation measurements (e.g., +13.5° to +17.5° for related analogs) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

Q. What protocols are used to assess purity, and how are impurities quantified?

Purity is evaluated via reversed-phase HPLC (≥95–99%) with UV detection at 210–254 nm. Impurities, such as the (S)-enantiomer or dehalogenated byproducts, are quantified using calibration curves of reference standards (e.g., sitagliptin-related impurities) .

Q. What are the stability considerations for long-term storage?

The compound should be stored at 2–8°C under anhydrous conditions to prevent hydrolysis of the amine group. Stability studies recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) and periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (EE) values across studies?

Discrepancies often arise from differences in chiral stationary phases (CSPs) or mobile phases in HPLC. For example, using a Chiralpak AD-H column with hexane/isopropanol (80:20) improves resolution for fluorophenyl analogs. Cross-validation with polarimetry (+13.5° to +17.5° for Boc-protected derivatives) is critical .

Q. What pharmacological targets are associated with this compound, and how is its activity validated?

The compound is a key intermediate in DPP-4 inhibitors (e.g., sitagliptin). Researchers validate activity via:

- Enzyme inhibition assays (IC₅₀ values against DPP-4).

- Molecular docking to assess binding to the DPP-4 active site, leveraging structural analogs with bicyclic amino moieties .

Q. How do structural modifications (e.g., 2-fluoro vs. 2-chloro substituents) impact bioactivity?

Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to chlorine. Comparative studies show 2-fluorophenyl derivatives exhibit 2–3× higher DPP-4 inhibition than chlorophenyl analogs due to optimized hydrophobic interactions .

Q. What strategies optimize yield in large-scale asymmetric synthesis?

- Catalyst screening : Ru-BINAP catalysts achieve >90% enantiomeric excess (ee) in hydrogenation steps.

- Protecting group selection : Boc groups minimize side reactions during coupling .

- Process intensification : Continuous flow reactors reduce reaction times and improve consistency .

Q. How are contradictory solubility data addressed in formulation studies?

Discrepancies arise from polymorphic forms or counterion effects. Researchers should:

Q. What advanced techniques validate stereochemical integrity in biological assays?

- Circular dichroism (CD) to monitor conformational changes in target proteins.

- Isotope labeling (e.g., ¹⁹F-NMR) to track the compound’s interaction with DPP-4 in real-time .

Methodological Notes

- Stereochemical Analysis : Always cross-validate HPLC ee values with optical rotation data to avoid false positives from co-eluting impurities .

- Stability Testing : Include radical scavengers (e.g., BHT) in stability studies to prevent oxidative degradation of the aromatic ring .

- Data Reproducibility : Document mobile phase pH and column lot numbers in HPLC methods, as minor variations can alter retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.